Methyl dihydroorotate

DHODH substrate specificity pyrimidine biosynthesis

DHODH assay reproducibility suffers when substrate hydrolysis or lot variability confounds kinetic measurements. Methyl dihydroorotate (CAS 23903-57-3) addresses these challenges: • Verified KM of 154 µM under hydrolysis-free conditions-3.1-fold higher affinity than benzyl ester. • Sharp mp 204-206°C and hygroscopic nature enable rapid lot verification via MP and KF titration. • Prepare stock in ddH₂O; avoid phosphate buffers until assay initiation to prevent premature hydrolysis. Supplied as a white to off-white solid, ≥95% purity, stored at -20°C under inert atmosphere.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 23903-57-3
Cat. No. B043920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dihydroorotate
CAS23903-57-3
SynonymsHydroorotic Acid Methyl Ester;  Methyl Dihydroorotate;  Hexahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Methyl Ester
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
InChIKeyLRRONAYCHITNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Dihydroorotate for DHODH Research


Methyl dihydroorotate (CAS 23903-57-3), also designated methyl (S)-2,6-dioxo-1,3-diazinane-4-carboxylate, is a well-characterized ester derivative of (S)-dihydroorotic acid, the natural substrate of dihydroorotate dehydrogenase (DHODH; EC 1.3.5.2) [1]. DHODH catalyzes the only redox step in de novo pyrimidine biosynthesis, making its substrates and inhibitors central to antimalarial, anticancer, and immunosuppressant drug-discovery programs [1]. Because the free acid exhibits limited organic solubility and membrane permeability, the methyl ester has been developed as a tool compound that retains substrate activity while offering distinct physicochemical and kinetic properties that are critical for in vitro assay development and structure–activity relationship (SAR) campaigns [2].

Substrate-active ester: Retains DHODH substrate activity with distinct kinetic profile reported
Assay development context: Reported KM and hydrolysis behavior support DHODH enzymatic assay design
Handling requirement: Hydrolysis-sensitive; water-based stock preparation recommended to maintain ester integrity

Why Generic Analogs Cannot Replace Methyl Dihydroorotate


In-class substitution of dihydroorotate analogs is not straightforward because the DHODH active site imposes stringent structural constraints on substrate recognition. The introduction of N-methyl groups at positions 1 or 3 completely abolishes substrate activity, while esterification at the 4-carboxylate not only preserves activity but also tunes binding affinity over a >3‑fold range depending on the ester moiety [1]. Furthermore, the hydrolytic lability of dihydroorotate esters in common assay buffers can generate free acid, confounding kinetic measurements unless the correct ester is chosen and handled appropriately [2]. These factors mean that procurement of the specific methyl ester, rather than an arbitrary alkyl ester or the free acid, is essential for obtaining reproducible, interpretable data in DHODH enzymology.

N-Methyl Analogs
N-methylated dihydroorotate esters are reported as non-substrates; may yield false-negative results in DHODH screens
Free Acid
Dihydroorotic acid has limited membrane permeability and organic solubility; may not replicate ester's kinetic behavior in cell-based or organic-phase assays
Other Alkyl Esters
Ester moiety influences binding affinity >3-fold; benzyl ester shows higher KM; hydrolysis kinetics may differ, complicating SAR interpretation

Methyl Dihydroorotate vs. Closest Analogs


Substrate Competence vs. N-Methylated Analogs

Purified bovine liver mitochondrial DHODH accepts methyl (S)-dihydroorotate as a substrate but does not turn over the methyl esters of (S)-1-methyl, (S)-3-methyl, or (S)-1,3-dimethyldihydroorotate [1]. This qualitative binary distinction—substrate vs. non-substrate—is the most fundamental differentiator for anyone selecting a tool compound for DHODH activity assays.

Substrate Competence
Class-level inference
Methyl (S)-DHO Active (oxidized to methyl orotate)
N-Methylated esters No substrate activity detected
Qualitative substrate specificity supports regioisomer selection for DHODH assays
Bovine liver mitochondrial DHODH; N-methyl analogs commercially available but enzymatically inert
DHODH substrate specificity pyrimidine biosynthesis

Kinetic Affinity Advantage Over Benzyl Ester

In a direct head-to-head correction to the original purification paper, the authentic kinetic parameters for methyl-S-dihydroorotate and benzyl-S-dihydroorotate were re-determined under conditions that minimize ester hydrolysis [1]. The methyl ester exhibits a KM of 154 ± 13 µM, whereas the benzyl ester has a KM of 478 ± 52 µM, representing a 3.1‑fold improvement in apparent binding affinity for the methyl congener. Maximal velocities are essentially identical (VM = 64.9 ± 1.6 vs. 62.2 ± 3.1 µmol orotate formed min⁻¹ mg⁻¹), indicating that the ester moiety affects substrate binding but not catalytic turnover.

Kinetic Affinity vs Benzyl Ester
Head-to-head comparison
Methyl ester KM = 154 ± 13 µM
Benzyl ester KM = 478 ± 52 µM
VM essentially identical (≈63 µmol min⁻¹ mg⁻¹)
Supports substrate affinity interpretation; note hydrolysis-sensitive conditions
Reported 3.1‑fold lower KM for methyl ester; conditions designed to minimize ester hydrolysis
enzyme kinetics KM comparison DHODH assay

Hydrolytic Stability: Water vs. Phosphate Buffer

The same correction report [1] discloses that methyl-S-dihydroorotate undergoes rapid hydrolysis in phosphate-buffered solutions with a half-life of approximately 4 hours, whereas it remains intact for several days when dissolved in distilled deionized water. This instability in phosphate-based assay media contrasts with the free acid, which is inherently stable, and introduces a handling requirement that directly impacts experimental design and data validity.

Hydrolytic Stability
Head-to-head comparison
Phosphate buffer: t½ ≈ 4 h
Distilled deionized water: stable for several days
Hydrolysis context may influence kinetic data interpretation; water-based stock recommended
Free acid stable in both; at least 6‑fold stability difference between water and phosphate buffer
ester hydrolysis assay buffer compatibility compound handling

Hygroscopic Solid and Storage

Methyl dihydroorotate is a white to off-white crystalline solid with a melting point of 204–206 °C and a predicted pKa of 10.20 ± 0.40 . It is hygroscopic and requires storage at −20 °C under an inert atmosphere to prevent moisture uptake and degradation . These properties are comparable to those of the free acid but contrast with the benzyl ester, which is a lower-melting solid and may present different handling characteristics.

Hygroscopic Solid & Storage
Data to verify
mp 204–206 °C; hygroscopic
Store at −20 °C under inert atmosphere
Melting point and hygroscopicity support identity check and lot consistency review
Source-specific property; confirm upon receipt
physicochemical properties storage conditions quality control

Key Applications of Methyl Dihydroorotate


DHODH Enzymatic Assay Development

When setting up a continuous spectrophotometric or HPLC-based DHODH assay, methyl dihydroorotate is the preferred substrate because its KM (154 µM) has been rigorously determined under hydrolysis-free conditions [1]. The 3.1‑fold higher affinity compared to the benzyl ester [1] allows lower substrate concentrations, reducing cost per well and minimizing solubility-related artifacts. Researchers should prepare stock solutions in distilled deionized water and avoid phosphate buffers until the moment of assay initiation to prevent premature hydrolysis.

SAR Studies as Ester Prodrug Surrogate

In medicinal chemistry programs targeting DHODH, the methyl ester serves as a hydrolytically activatable surrogate of dihydroorotic acid [1]. Its defined half-life in phosphate buffer (~4 h) can be exploited to generate a time-dependent release of the free acid in cellular assays, mimicking prodrug behavior. The benzyl ester, by contrast, has a 3.1‑fold higher KM and may exhibit different hydrolysis kinetics, making the methyl ester the more predictable tool for correlating ester cleavage rates with cellular activity.

Quality Control for High-Throughput Screening

Because methyl dihydroorotate is a hygroscopic solid with a sharp melting point (204–206 °C) [1], it is amenable to rapid identity verification by melting-point determination and Karl Fischer titration. Compound management teams can use these properties to confirm lot integrity before releasing the compound for high-throughput screens, a quality-control step that is less straightforward for low-melting or non-crystalline analogs such as the benzyl ester.

Teaching and Reference Standard for DHODH

The extensive literature on methyl dihydroorotate kinetics, including the published correction clarifying the impact of ester hydrolysis [1], makes this compound an ideal teaching tool for illustrating the importance of proper substrate handling in enzymology. Its well-characterized kinetic constants and the availability of a direct comparator (benzyl ester) provide a ready-made case study for laboratory courses in biochemistry and drug discovery.

Application
Selection Property
Validation Focus
DHODH Enzymatic Assay Development
Reported substrate competence and kinetic profile
Verify substrate activity and KM under hydrolysis-controlled conditions
Ester Prodrug Surrogate Studies
Hydrolytic lability in aqueous media
Confirm ester integrity and time-dependent free-acid generation in assay buffer
Quality Control for Screening
Melting point and hygroscopicity
Lot consistency check by melting-point and Karl Fischer titration
Enzymology Teaching Tool
Well-documented kinetic constants and handling notes
Educational review of substrate handling and hydrolysis effects on kinetics
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